molecular formula C14H13NO5 B3081815 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate CAS No. 111185-66-1

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Cat. No.: B3081815
CAS No.: 111185-66-1
M. Wt: 275.26 g/mol
InChI Key: ULYDEAPQWZWKJY-UHFFFAOYSA-N
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Description

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a quinoline derivative characterized by a bicyclic core with a ketone group at position 4 and ester substituents at positions 3 (ethyl) and 8 (methyl). Its molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol . The compound is identified by CAS numbers 6152-94-9 and 111185-66-1, with high purity (98%) reported in synthetic batches .

The 4-oxo-1,4-dihydroquinoline scaffold is notable for its planar aromatic system, which facilitates π-π interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYDEAPQWZWKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977078
Record name 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111185-66-1, 6152-94-9
Record name 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111185-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethoxymethylene malononitrile, ethyl ethoxymethylene cyanoacetate, or diethyl ethoxymethylenemalonate in glacial acetic acid under reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolones, dihydroquinolines, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity
EMQDC has been studied for its antiviral properties, particularly against HIV. Research indicates that derivatives of the compound exhibit inhibitory effects on HIV integrase, a crucial enzyme for viral replication. A study demonstrated that certain modifications to the structure of EMQDC enhance its potency against HIV, with some derivatives achieving an EC50 value as low as 75 µM . The molecular modeling studies suggest that the binding modes of these compounds are similar to known integrase inhibitors, indicating a promising avenue for further drug development.

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies have shown that EMQDC and its derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics .

Synthesis and Structural Modifications

2.1 Synthetic Pathways
The synthesis of EMQDC involves several steps, including the reaction of substituted anilines with ethyl acetoacetate under acidic conditions to form the quinoline core. The synthesis can be optimized through microwave irradiation techniques, which enhance yield and reduce reaction time .

2.2 Derivative Development
The ability to modify the structure of EMQDC opens avenues for creating derivatives with enhanced biological activities. For instance, introducing various substituents on the quinoline ring can lead to compounds with improved efficacy against specific pathogens or diseases .

Derivative Biological Activity EC50 (µM)
Compound AAnti-HIV75
Compound BAntibacterialTBD

Case Studies

3.1 Case Study on HIV Integrase Inhibition
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of EMQDC derivatives and assessed their activity against HIV integrase. The study highlighted how structural modifications influenced binding affinity and inhibitory potency, paving the way for future antiviral drug design .

3.2 Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of EMQDC against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacterial cells. By inhibiting these enzymes, the compound disrupts DNA processes, leading to bacterial cell death .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Analysis

The table below compares 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl (3), Methyl (8) C₁₄H₁₃NO₅ 275.26 High purity (98%); synthetic intermediate
Dimethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate Methyl (2), Methyl (8) C₁₃H₁₁NO₅ 261.23 Cyclization product; used in fluorescence studies
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl (3), Fluoro (8) C₁₂H₁₀FNO₃ 235.21 Enhanced electronic effects; antimicrobial activity
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl (3), Methoxy (7), Methyl (8) C₁₄H₁₅NO₄ 261.28 Improved solubility; explored in GABA receptor modulation
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid Carboxylic acid (3,6) C₁₁H₇NO₅ 233.18 High polarity; limited cell permeability

Biological Activity

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. Typically, it includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The synthesis can yield varying results based on the conditions employed.

General Procedure

  • Starting Materials : Ethyl acetoacetate and substituted anilines are commonly used.
  • Reaction Conditions : The reaction is often carried out under microwave irradiation or reflux conditions to enhance yield and purity.
  • Yield : Typical yields range from 60% to 80%, depending on the specific derivatives synthesized.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-HIV agent and its cytotoxic effects against cancer cell lines.

Antiviral Activity

Recent studies have shown that derivatives of this compound exhibit significant antiviral properties. For instance:

  • HIV Integrase Inhibition : Molecular docking studies suggest that the compound binds effectively to the HIV integrase enzyme, with an EC50 value indicating potent inhibition at micromolar concentrations .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed reduced viability upon treatment with the compound.
  • Mechanism of Action : The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds within the quinoline family:

  • Study on Antitumor Efficacy :
    • A study involving novel alloxazine analogues reported enhanced antitumor efficacy through kinase screening and molecular docking studies . These findings suggest a promising avenue for developing quinoline derivatives as targeted cancer therapies.
  • Inhibition of Kynurenine Pathway :
    • Research highlighted the inhibition of kynurenine aminotransferase by similar compounds, suggesting a potential role in modulating neuroinflammatory responses .

Comparative Analysis of Biological Activities

CompoundActivity TypeEC50 (µM)Reference
This compoundAnti-HIV75
Alloxazine AnaloguesAntitumorVaries
Kynurenine InhibitorsNeuroprotective EffectsMillimolar

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization and esterification. For example, KI-catalyzed condensation of ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate with 1,2-dibromopropane, followed by NaOH-mediated saponification, yields dicarboxylate derivatives . Alternative routes using triethyl methanetricarboxylate as a solvent and reagent at 215–220°C can produce quinolinecarboxylates with high yields, minimizing toxic solvents .

Q. How is the structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is critical for structural elucidation. For similar quinoline derivatives, intramolecular (O–H⋯O) and intermolecular (O–H⋯O) hydrogen bonds stabilize the lattice, with π-stacking distances of ~3.34 Å along specific crystallographic axes . NMR (¹H/¹³C) and IR spectroscopy further confirm substituent positions, such as methyl and ethyl ester groups, by identifying characteristic shifts (e.g., carbonyl C=O at ~170 ppm in ¹³C NMR) .

Q. What analytical techniques are used to assess purity and identity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Discrepancies between vendors (e.g., 97% vs. 98% purity) may arise from column choice or calibration standards . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 357.15 for iodinated analogs) , while elemental analysis validates C/H/N ratios.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Catalyst selection and solvent systems significantly impact yield. KI catalysis enhances cyclization efficiency in dibromopropane-mediated reactions . Solvent-free conditions using excess triethyl methanetricarboxylate reduce side reactions, though post-synthesis recovery of the reagent (≤5% loss) is required . Temperature optimization (e.g., 343 K for cyclization ) and inert atmospheres (N₂) prevent oxidation of sensitive intermediates.

Q. What strategies resolve contradictions in spectral data or crystallographic results?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in hydrogen bonding patterns observed via X-ray (e.g., O3–H3⋯O4i interactions ) can be re-evaluated using DFT calculations to model intermolecular forces. Conflicting NMR signals (e.g., overlapping peaks for methyl/ethyl groups) may require advanced 2D NMR (COSY, HSQC) .

Q. What are the potential biological targets or mechanisms of action for this compound?

  • Methodological Answer : Quinoline derivatives often target bacterial DNA gyrase or topoisomerase IV. Structural analogs with fluoro or methyl substituents exhibit antibacterial activity by inhibiting enzyme-DNA complexes . For mechanistic studies, molecular docking (e.g., AutoDock Vina) can predict binding affinity to gyrase (PDB: 1KZN), while MIC assays against Gram-positive/negative strains validate efficacy .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) alter physicochemical properties?

  • Methodological Answer : Substituents impact solubility and bioavailability. Methyl groups increase hydrophobicity (logP ~2.5), whereas ethyl esters enhance metabolic stability. Comparative studies using HPLC retention times and partition coefficient (logP) measurements quantify these effects . X-ray data show that bulky substituents (e.g., trifluoromethyl) disrupt π-stacking, reducing crystallinity .

Data Contradiction Analysis

Q. How should researchers address variability in reported purity levels (e.g., 97% vs. 98%)?

  • Methodological Answer : Variability often stems from analytical protocols. Reproducible results require standardized methods:

  • Use certified reference materials (CRMs) for HPLC calibration.
  • Validate purity via orthogonal techniques (e.g., NMR integration of residual solvents ).
  • Compare batch-specific certificates of analysis (CoA) from vendors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Reactant of Route 2
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

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